molecular formula C14H22N2O B1631220 o-Benzyl-n,n'-diisopropylisourea CAS No. 2978-10-1

o-Benzyl-n,n'-diisopropylisourea

Cat. No.: B1631220
CAS No.: 2978-10-1
M. Wt: 234.34 g/mol
InChI Key: HTJDVAQGUYGUON-UHFFFAOYSA-N
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Description

“o-Benzyl-n,n’-diisopropylisourea” is a chemical compound with the molecular formula C14H22N2O . It is also known by other names such as “Benzyl N,N’-Diisopropylcarbamimidate” and "N,N’-Diisopropylcarbamimidic Acid Benzyl Ester" .


Molecular Structure Analysis

The molecular structure of “o-Benzyl-n,n’-diisopropylisourea” consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) .


Physical and Chemical Properties Analysis

“o-Benzyl-n,n’-diisopropylisourea” is a liquid at room temperature . It has a molecular weight of 234.34 . The compound has a boiling point of 105 °C at 1.1 mmHg . The specific gravity of the compound at 20/20 is 0.96 . The refractive index of the compound is 1.50 .

Scientific Research Applications

Inline Reaction Monitoring

  • Microfluidic Stripline NMR Setup : o-Benzyl-n,n'-diisopropylisourea is involved in the acetylation of benzyl alcohol, monitored using Nuclear Magnetic Resonance (NMR). This study highlighted the reaction mechanism and kinetics in a microfluidic stripline setup, essential for understanding the industrial relevance of these reactions (Oosthoek-de Vries et al., 2019).

Chromogenic Reagent in Liquid Chromatography

  • Analysis of Carboxylic Acids : Utilizing this compound as a chromogenic reagent for liquid chromatographic analysis of carboxylic acids demonstrates its value in analytical chemistry. The compound reacts with carboxylic acids to yield chromogenic derivatives, enhancing detection sensitivity (Knapp & Krueger, 1975).

Synthesis and Phosphorylating Properties

  • Hydroxyamino Acid Phosphoramidites : The synthesis of N-(benzyloxycarbonyl)-O-[(benzyloxy)(diisopropylamino)phosphino]serine and related compounds using this compound-based reagents underscores its utility in the preparation of phosphoramidites, crucial for organic synthesis (Dreef‐Tromp et al., 1992).

Surface Properties of Surfactants

  • Tensioactive Properties : The study of surfactants based on this compound revealed its role in improving tensioactive properties. These findings are significant for applications in various industries, including cleaning agents and personal care products (Badache et al., 2011).

O-Benzylation in Organic Synthesis

  • Selective O-Benzylation : The compound is involved in selective O-benzylation of 2-oxo-1,2-dihydropyridines, a crucial step in the synthesis of natural products and biologically active molecules. This process underlines the importance of this compound in creating O-benzyl products used as synthetic intermediates (Zhou et al., 2018).

N-Debenzylation Processes

  • Selective N-Debenzylation : The compound plays a role in selective deprotection processes, crucial in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. This highlights its utility in selective and efficient debenzylation reactions (Kroutil et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

o-Benzyl-n,n’-diisopropylisourea plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a carbodiimide, facilitating the formation of amide bonds between carboxylic acids and amines. This interaction is crucial in peptide synthesis, where o-Benzyl-n,n’-diisopropylisourea helps in coupling amino acids to form peptide chains. The compound’s ability to form stable intermediates with carboxyl groups makes it valuable in biochemical research and applications .

Cellular Effects

o-Benzyl-n,n’-diisopropylisourea influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function. Additionally, o-Benzyl-n,n’-diisopropylisourea can impact cell proliferation and apoptosis, making it a compound of interest in studies related to cancer and other diseases .

Molecular Mechanism

The molecular mechanism of o-Benzyl-n,n’-diisopropylisourea involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, as a carbodiimide, it can form covalent bonds with carboxyl groups on proteins, leading to changes in their structure and function. This binding interaction can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, o-Benzyl-n,n’-diisopropylisourea can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of o-Benzyl-n,n’-diisopropylisourea can change over time. The compound’s stability and degradation are important factors to consider. o-Benzyl-n,n’-diisopropylisourea is generally stable when stored under dry, room temperature conditions. Its activity may decrease over time due to hydrolysis or other degradation processes. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of o-Benzyl-n,n’-diisopropylisourea vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, o-Benzyl-n,n’-diisopropylisourea can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, o-Benzyl-n,n’-diisopropylisourea is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its chemical properties, such as solubility and stability. Understanding the transport and distribution of o-Benzyl-n,n’-diisopropylisourea is important for determining its bioavailability and effectiveness in different biological contexts .

Subcellular Localization

The subcellular localization of o-Benzyl-n,n’-diisopropylisourea can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, o-Benzyl-n,n’-diisopropylisourea can localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular function .

Properties

IUPAC Name

benzyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDVAQGUYGUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A neat solution of 18.6 mL (15 g, 118.8 mmol) of 1,3-diisopropylcarbodiimide and 60 mg (0.6 mmol) of cuprous chloride was placed under a blanket of argon and then cooled to 0° C. in an ice bath. To this reaction mixture was added dropwise (via syringe) 12.9 mL (13.5 g, 124.7 mmol) of benzyl alcohol. The resultant green reaction mixture was allowed to stir at 0° C. overnight, filtered through celite (rinsing with hexane) and the filtrate then Kugelrohr distilled (105° C., 2 mm Hg) to give 2-benzyl-1,3-diisopropyl isourea as a clear, colorless oil. To a solution of 650 mg (4.7 mmol) of 4-hydroxybenzoic acid in 20 mL of tetrahydrofuran was added 1.1 g (4.7 mmol) of 2-benzyl-1,3-diisopropyl isourea. The reaction mixture was allowed to stir at ambient temperature overnight, filtered (rinsing with tetrahydrofuran) and then concentrated in vacuo. Purification by flash chromatography (silica, 3 25% ethyl acetate in hexane) gave the title compound as a white solid.
Quantity
18.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
12.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis is carried out from benzyl alcohol and N,N′-dicyclohexylcarbodiimide (Mathias, Synthesis 1979, 561.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Benzyl-n,n'-diisopropylisourea

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